molecular formula C11H13OP B14633612 2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide CAS No. 60031-54-1

2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide

Cat. No.: B14633612
CAS No.: 60031-54-1
M. Wt: 192.19 g/mol
InChI Key: HAXGJIFBSLNBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide is a chemical compound with the molecular formula C11H13OP. It is also known by other names such as 3-Methyl-1-phenyl-2-phospholene-1-oxide . This compound is characterized by its unique structure, which includes a phosphole ring with a phenyl and a methyl group attached. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide typically involves the reaction of phenylphosphine with acrolein followed by oxidation. The reaction conditions often include the use of solvents such as toluene and catalysts like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phospholes, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide involves its role as a catalyst in various chemical reactions. The compound interacts with substrates to form intermediate complexes, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide is unique due to its specific structure and the presence of both phenyl and methyl groups. This unique structure imparts distinct reactivity and catalytic properties, making it valuable in various chemical and industrial applications .

Properties

CAS No.

60031-54-1

Molecular Formula

C11H13OP

Molecular Weight

192.19 g/mol

IUPAC Name

3-methyl-1-phenyl-2,3-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3

InChI Key

HAXGJIFBSLNBTA-UHFFFAOYSA-N

Canonical SMILES

CC1CP(=O)(C=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.